molecular formula C15H18FNO9 B1445964 2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide CAS No. 215942-62-4

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide

Cat. No. B1445964
CAS RN: 215942-62-4
M. Wt: 375.3 g/mol
InChI Key: KECVBZMPOOTOSB-GZBLMMOJSA-N
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Description

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-α-D-galactopyranosyl cyanide is a complex chemical compound. Its intricate molecular structure plays a crucial role as a catalyst, facilitating the synthesis of potential anti-neoplastic and antiviral agents . Let’s explore further.

Scientific Research Applications

Background

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide is a compound of interest in various scientific research areas. However, direct studies on this specific compound are scarce in the available literature. To address the inquiry, we explored related compounds and general applications where similar structures are utilized, focusing on scientific research excluding drug usage, dosage, and side effects. The following sections highlight findings from literature reviews and studies on compounds with structural similarities or relevance to the target compound.

Fluorescent Sensing and Imaging

One area of application for compounds structurally similar to the target is in fluorescent sensing and imaging within biological systems. Fluorophores, which may share functional groups or design principles with the target compound, are crucial for in vivo cancer diagnosis, allowing real-time detection through relatively inexpensive and portable equipment. Despite the scarcity of specific data on this compound, the utilization of fluorophores in molecular imaging underscores the potential of related compounds in biomedical research and diagnostics, highlighting their significance in enhancing detection methods and the importance of evaluating their safety for patient administration (Alford et al., 2009).

Environmental Chemistry and Toxicology

The study of cyanides and cyanogenic compounds, including their environmental fate, toxicity, and treatment, is closely related to research applications involving complex cyanide structures. While direct applications of this compound in environmental sciences are not documented, insights from the broader field of cyanide chemistry suggest potential research avenues. This includes understanding the toxicological impact of cyanide compounds, their breakdown products, and the development of treatment technologies to mitigate environmental and health risks. Cyanides, due to their potent toxicity, necessitate careful management and detoxification strategies in both industrial effluents and in response to accidental releases into the environment (Boening & Chew, 1999).

Synthesis and Material Science

Compounds with similar structural or functional characteristics to this compound also find applications in the synthesis of materials and chemical intermediates. The detailed synthetic routes and chemical transformations involving halogenated and fluorinated compounds provide insights into the manipulation of molecular structures for desired physical, chemical, or biological properties. These methodologies not only enhance our understanding of chemical synthesis but also pave the way for developing novel materials and molecules with specific functions, underscoring the compound's relevance in material science and synthetic chemistry research (Qiu et al., 2009).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECVBZMPOOTOSB-GZBLMMOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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